GSK2269557, also known as nemiralisib or GSK2269557, is a potent and selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ). [] This compound was developed by GlaxoSmithKline (GSK) primarily for the investigation of respiratory diseases. [, , , , , ] GSK2269557 acts by specifically targeting PI3Kδ, an enzyme implicated in various cellular processes including proliferation, differentiation, survival, and migration of immune cells. [] Its role in scientific research revolves around understanding the therapeutic potential of PI3Kδ inhibition in inflammatory respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). [, , ]
While specific molecular structure data is not included in the analyzed papers, paper [] reports the successful crystallization of mouse PI3Kδ in complex with GSK2269557. This crystal structure provides valuable insights into the binding mode and interactions of GSK2269557 within the active site of PI3Kδ, aiding in understanding its high potency and selectivity.
GSK2269557 functions by selectively inhibiting the enzymatic activity of PI3Kδ. [, ] PI3Kδ plays a crucial role in the PI3K signaling pathway by phosphorylating phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). [] PIP3 subsequently activates downstream signaling cascades that regulate various cellular functions, including inflammatory responses. By inhibiting PI3Kδ, GSK2269557 disrupts this pathway, leading to a reduction in PIP3 levels and downstream signaling, ultimately attenuating inflammatory responses in the lungs. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4